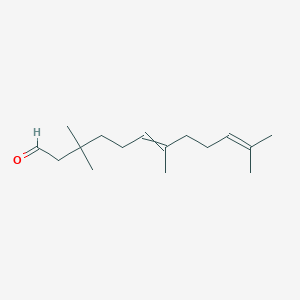
3,3,7,11-Tetramethyldodeca-6,10-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,11-Tetramethyldodeca-6,10-dienal is an organic compound with the molecular formula C16H28O It is characterized by the presence of multiple methyl groups and double bonds, making it a unique aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,11-Tetramethyldodeca-6,10-dienal typically involves the use of specific starting materials and reagents. One common method involves the aldol condensation of suitable precursors, followed by selective hydrogenation and oxidation steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,11-Tetramethyldodeca-6,10-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,3,7,11-Tetramethyldodecanoic acid.
Reduction: Formation of 3,3,7,11-Tetramethyldodeca-6,10-dienol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,3,7,11-Tetramethyldodeca-6,10-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3,3,7,11-Tetramethyldodeca-6,10-dienal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7,11-Trimethyldodeca-6,10-dienal
- 3,3,7,11-Tetramethyldodeca-6,10-dienol
- 3,3,7,11-Tetramethyldodecanoic acid
Uniqueness
3,3,7,11-Tetramethyldodeca-6,10-dienal is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
104746-48-7 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
3,3,7,11-tetramethyldodeca-6,10-dienal |
InChI |
InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4,5)12-13-17/h8,10,13H,6-7,9,11-12H2,1-5H3 |
Clé InChI |
XWANRNDWDOTYFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C)CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















